molecular formula C20H21F3N2O2 B14750409 (2-Ethyl-6-trifluoromethyl-1,2,3,4-tetrahydro-quinolin-4-yl)-carbamic acid benzyl ester

(2-Ethyl-6-trifluoromethyl-1,2,3,4-tetrahydro-quinolin-4-yl)-carbamic acid benzyl ester

Cat. No.: B14750409
M. Wt: 378.4 g/mol
InChI Key: QFJHZASJTPGNGF-UHFFFAOYSA-N
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Description

(2-Ethyl-6-trifluoromethyl-1,2,3,4-tetrahydro-quinolin-4-yl)-carbamic acid benzyl ester is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-6-trifluoromethyl-1,2,3,4-tetrahydro-quinolin-4-yl)-carbamic acid benzyl ester typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Carbamate Formation: The final step involves the reaction of the quinoline derivative with benzyl chloroformate to form the carbamic acid benzyl ester.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the quinoline ring.

    Reduction: Reduction reactions might target the quinoline ring or the carbamate group.

    Substitution: The trifluoromethyl group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound might exhibit similar activities and could be a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Quinoline derivatives are known for their role in treating malaria and other infectious diseases.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of (2-Ethyl-6-trifluoromethyl-1,2,3,4-tetrahydro-quinolin-4-yl)-carbamic acid benzyl ester would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial activity.

    Chloroquine: A well-known antimalarial drug.

    Quinacrine: Another antimalarial and anti-inflammatory agent.

Uniqueness

The presence of the trifluoromethyl group and the carbamic acid benzyl ester moiety distinguishes (2-Ethyl-6-trifluoromethyl-1,2,3,4-tetrahydro-quinolin-4-yl)-carbamic acid benzyl ester from other quinoline derivatives. These functional groups can significantly alter the compound’s pharmacokinetic and pharmacodynamic properties, potentially leading to unique biological activities.

Properties

Molecular Formula

C20H21F3N2O2

Molecular Weight

378.4 g/mol

IUPAC Name

benzyl N-[2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate

InChI

InChI=1S/C20H21F3N2O2/c1-2-15-11-18(25-19(26)27-12-13-6-4-3-5-7-13)16-10-14(20(21,22)23)8-9-17(16)24-15/h3-10,15,18,24H,2,11-12H2,1H3,(H,25,26)

InChI Key

QFJHZASJTPGNGF-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C2=C(N1)C=CC(=C2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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